molecular formula C8H7ClO4S2 B1438794 1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride CAS No. 1154979-84-6

1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride

Cat. No.: B1438794
CAS No.: 1154979-84-6
M. Wt: 266.7 g/mol
InChI Key: JBUKOSFZXFIOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1154979-84-6 . It has a molecular weight of 266.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClO4S2/c9-15(12,13)8-5-14(10,11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 266.73 . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A novel method for synthesizing five-membered heterocycles containing the sulfonyl group is described, utilizing dilithiation of (isopropylsulfonyl)benzene followed by reaction with various compounds, leading to the production of 2,3-dihydro-1-benzothiophene 1,1-dioxides and similar derivatives (Cabiddu et al., 1993).

Characterization and Reactivity Analysis

Detailed investigations, including DFT calculations, NMR, and IR spectroscopic analyses, were conducted on the lithium salt of the sulfonyl carbanion derived from 2,3-dihydro-1-benzothiophene-1,1-dioxide. This study also explored the reaction of this lithium carbanion with aldehydes and azomethines, leading to chiral hydroxy and amino derivatives (Cadoni et al., 2007).

Cycloaddition Reactions

The regiochemistry of cycloaddition reactions of nitrile oxides to thiophene and benzothiophene 1,1-dioxides was explored, revealing the sulfur dioxide derived from the dimerization of the dipolarophile can catalytically decompose the nitrile oxide, competing with the cycloaddition (Albini et al., 1982).

Synthesis of Benzazoles

Research on the synthesis of 1,3-benzothiazol-2(3H)-one derivatives demonstrated the production of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, which further reacted with various compounds to yield sulfonyl chlorides, sulfonic acids, esters, and amides (Dushamov et al., 2020).

Enzyme Inhibitory Activities

Research into the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties was conducted. These compounds showed substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase. The study included the synthesis of these compounds, followed by their characterization and testing for enzyme inhibitory activities (Abbasi et al., 2019).

Antibacterial Potential

The anti-bacterial potential of some N-substituted sulfonamides bearing the benzodioxane moiety was investigated. The synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S2/c9-15(12,13)8-5-14(10,11)7-4-2-1-3-6(7)8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUKOSFZXFIOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride
Reactant of Route 3
1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride
Reactant of Route 4
1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride
Reactant of Route 5
1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride
Reactant of Route 6
1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.